molecular formula C14H13N5O2S B7053041 7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide

7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide

Cat. No.: B7053041
M. Wt: 315.35 g/mol
InChI Key: SDBPFHWPNKKYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide typically involves a multi-step process. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. The ester group is then hydrolyzed, and the resulting carboxylic acids are amidated with primary and secondary aliphatic amines to furnish the final product .

Chemical Reactions Analysis

7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s photophysical properties are attributed to the electron-donating groups at position 7 on the fused ring, which enhance absorption and emission behaviors .

Properties

IUPAC Name

7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-18(7-9-3-5-22-8-9)14(21)11-2-4-16-13-10(12(15)20)6-17-19(11)13/h2-6,8H,7H2,1H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBPFHWPNKKYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C2=CC=NC3=C(C=NN23)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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